1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride
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Overview
Description
1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a derivative of cyclohexene, featuring a methoxymethyl group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-en-1-amine.
Methoxymethylation: The amine group is protected by reacting with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-one derivatives.
Reduction: Formation of cyclohex-3-en-1-amine derivatives.
Substitution: Formation of various substituted cyclohex-3-en-1-amine derivatives.
Scientific Research Applications
1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-amine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
1-(Methoxymethyl)cyclohexane: Lacks the double bond in the cyclohexene ring, affecting its reactivity.
Cyclohex-3-en-1-amine hydrochloride: Similar structure but without the methoxymethyl group.
Uniqueness
1-(Methoxymethyl)cyclohex-3-en-1-amine hydrochloride is unique due to the presence of both the methoxymethyl group and the amine group on the cyclohexene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
1-(methoxymethyl)cyclohex-3-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-7-8(9)5-3-2-4-6-8;/h2-3H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFAZXOJBSPPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC=CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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